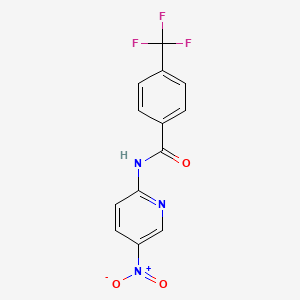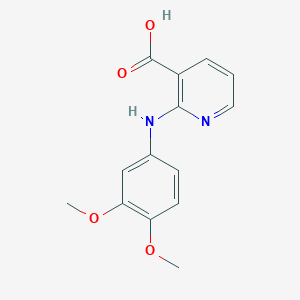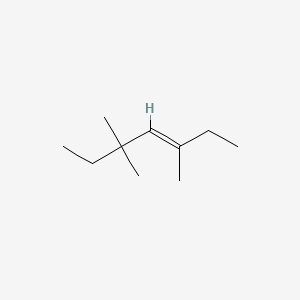
N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a pyridyl ring and a trifluoromethyl group attached to a benzamide structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 5-Nitro-2-pyridylamine: The nitrated pyridine is then reduced to form 5-nitro-2-pyridylamine. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The final step involves the acylation of 5-nitro-2-pyridylamine with 4-(trifluoromethyl)benzoyl chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Reduction: Formation of 5-amino-2-pyridyl-4-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the pyridyl ring.
Scientific Research Applications
N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Its structural features allow it to interact with specific enzymes and receptors, making it a candidate for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
N-(5-Nitro-2-pyridyl)-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine: This compound has a similar nitro-pyridyl structure but differs in the presence of an ethanediamine moiety instead of a benzamide structure.
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide: This compound is closely related but differs in the position of the trifluoromethyl group on the benzamide ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8F3N3O3 |
|---|---|
Molecular Weight |
311.22 g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-8(2-4-9)12(20)18-11-6-5-10(7-17-11)19(21)22/h1-7H,(H,17,18,20) |
InChI Key |
IMRLYMRNFSWPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)

![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)




![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
